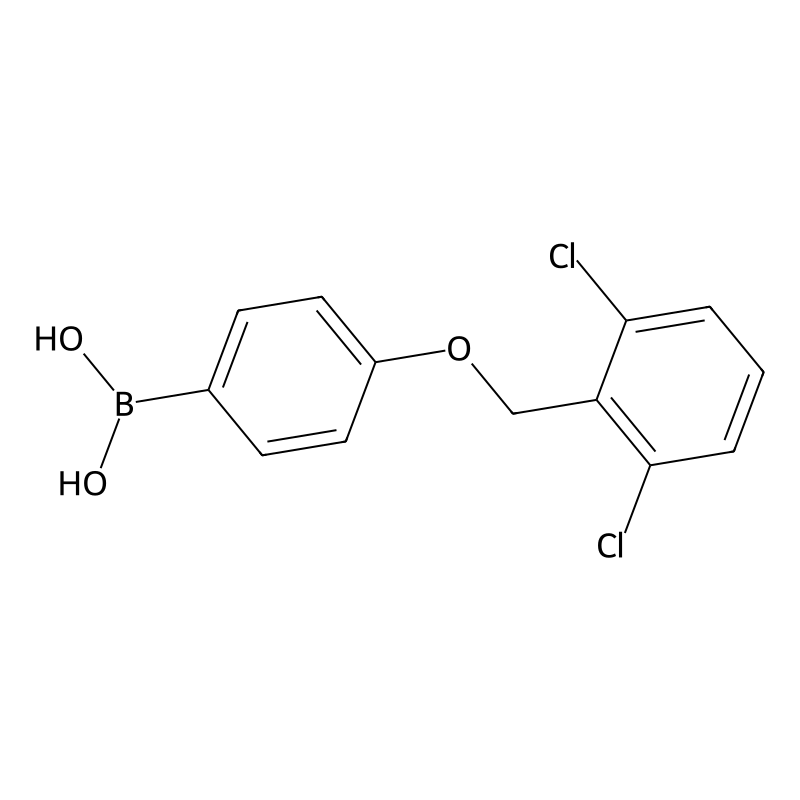4-(2,6-Dichlorophenylmethoxy)phenylboronic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Organic synthesis
4-(2,6-Dichlorophenylmethoxy)phenylboronic acid belongs to a class of compounds called boronic acids. Boronic acids are valuable reagents in organic synthesis, particularly in Suzuki-Miyaura coupling reactions []. These reactions allow for the formation of carbon-carbon bonds between a boronic acid and a complementary organic halide. In the case of 4-(2,6-Dichlorophenylmethoxy)phenylboronic acid, the boronic acid functionality could be used to introduce a complex aromatic moiety onto another molecule.
Medchem applications
Boronic acids are also being explored in medicinal chemistry due to their ability to reversibly bind to enzymes and other biological targets []. The specific properties of 4-(2,6-Dichlorophenylmethoxy)phenylboronic acid, such as the presence of the dichlorophenyl group, might influence its binding interactions with biological molecules. However, further research is needed to explore this possibility.
Material science applications
Organic molecules containing boronic acid groups can be used to design new materials with interesting properties. For instance, boronic acid-containing polymers can be used as sensors for detecting specific molecules []. The unique structure of 4-(2,6-Dichlorophenylmethoxy)phenylboronic acid might be useful for developing novel materials with specific functionalities.
4-(2,6-Dichlorophenylmethoxy)phenylboronic acid is a boronic acid derivative characterized by its unique structure and properties. Its molecular formula is , and it has a molecular weight of approximately 324.0 g/mol. This compound features a boronic acid functional group attached to a phenyl ring, which is further substituted with a 2,6-dichlorophenylmethoxy group. The presence of chlorine atoms enhances its reactivity and potential biological activity, making it a subject of interest in various chemical and pharmaceutical research applications.
Boronic acids, including 4-(2,6-Dichlorophenylmethoxy)phenylboronic acid, are known for their versatile reactivity in organic synthesis. They can participate in several key reactions:
- Suzuki Coupling Reaction: This is one of the most significant reactions involving boronic acids, where they react with aryl halides in the presence of palladium catalysts to form biaryl compounds. The reaction typically employs bases like sodium carbonate .
- Boronic Acid Ester Formation: In the presence of alcohols, boronic acids can form esters, which are useful intermediates in organic synthesis.
- Cross-Coupling Reactions: These reactions allow for the formation of carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules.
The biological activity of 4-(2,6-Dichlorophenylmethoxy)phenylboronic acid has been investigated primarily due to its structural similarity to other bioactive compounds. Boronic acids have shown potential as inhibitors for various enzymes, particularly proteases and kinases. The dichlorophenyl group may enhance its binding affinity to target proteins, making it a candidate for drug development against diseases such as cancer and diabetes .
The synthesis of 4-(2,6-Dichlorophenylmethoxy)phenylboronic acid can be achieved through several methods:
- Direct Boronation: This involves the reaction of phenol derivatives with boron reagents under controlled conditions.
- Substitution Reactions: Starting from appropriate phenolic precursors, substitution reactions can introduce the dichlorophenylmethoxy group.
- Coupling Reactions: Utilizing Suzuki coupling or similar methodologies can yield this compound from simpler aryl halides and boronic acids .
4-(2,6-Dichlorophenylmethoxy)phenylboronic acid finds applications across various fields:
- Medicinal Chemistry: Due to its potential biological activity, it is explored as a lead compound for developing new therapeutic agents.
- Organic Synthesis: It serves as an important intermediate in synthesizing more complex organic molecules through coupling reactions.
- Material Science: Boronic acids are also utilized in creating polymeric materials with specific properties, such as responsiveness to pH or temperature changes.
Studies examining the interactions of 4-(2,6-Dichlorophenylmethoxy)phenylboronic acid with biological targets are crucial for understanding its potential therapeutic effects. Interaction studies often involve:
- Binding Affinity Assessments: Evaluating how well the compound binds to specific enzymes or receptors.
- Inhibition Studies: Measuring the ability of the compound to inhibit enzymatic activity in vitro.
- Cell-Based Assays: Testing the compound's efficacy in living cells to assess its biological impact.
Several compounds share structural similarities with 4-(2,6-Dichlorophenylmethoxy)phenylboronic acid. Here are some notable examples:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 2-Chloro-4-methylphenylboronic acid | 1451391-51-7 | 0.97 |
| 2,4-Dichlorophenylboronic acid | 68716-47-2 | 0.92 |
| 2,6-Dichlorophenylboronic acid | 73852-17-2 | 1.00 |
| (2-Chloro-5-methylphenyl)boronic acid | 193353-35-4 | 0.92 |
| (3-Chloro-[1,1'-biphenyl]-4-yl)boronic acid | 2756573-74-5 | 0.90 |
These compounds exhibit varying degrees of similarity based on their structural features and functional groups. The unique combination of substituents in 4-(2,6-Dichlorophenylmethoxy)phenylboronic acid distinguishes it from these related compounds, potentially imparting unique properties and activities that warrant further investigation .








